molecular formula C15H13ClO2 B1280455 4-Benzyloxyphenylacetyl Chloride CAS No. 39188-62-0

4-Benzyloxyphenylacetyl Chloride

Cat. No. B1280455
CAS RN: 39188-62-0
M. Wt: 260.71 g/mol
InChI Key: GZAGJMNAVUCWGM-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylacetyl Chloride is a chemical compound that can be utilized as an intermediate in organic synthesis. While the provided papers do not directly discuss 4-Benzyloxyphenylacetyl Chloride, they do provide insights into the synthesis and reactions of structurally related compounds. For instance, benzyl chlorides and benzoyl chlorides are mentioned as key intermediates or reactants in several studies, which could be relevant to understanding the chemistry of 4-Benzyloxyphenylacetyl Chloride .

Synthesis Analysis

The synthesis of related compounds often involves the use of benzyl chlorides or benzoyl chlorides as intermediates or starting materials. For example, chirally deuterated benzyl chlorides were prepared from benzyl alcohols using hexachloroacetone and polymer-supported triphenylphosphine . Additionally, benzoyl chlorides were used in the synthesis of functionalized pyrazole scaffolds, indicating their utility in multi-step organic synthesis . These methods could potentially be adapted for the synthesis of 4-Benzyloxyphenylacetyl Chloride.

Molecular Structure Analysis

The molecular structure of 4-Benzyloxyphenylacetyl Chloride would consist of a benzyl group attached to a phenyl ring through an ether linkage (benzyloxy), with an acetyl chloride moiety attached to the phenyl ring. The papers discuss various molecular structures, such as benzotriazepinones and benzoxazoles, which are synthesized from different starting materials and could provide insights into the reactivity and stability of aromatic compounds with substituents similar to those in 4-Benzyloxyphenylacetyl Chloride .

Chemical Reactions Analysis

The chemical reactivity of benzyl chlorides and benzoyl chlorides is well-documented. For instance, benzyl chlorides can undergo phase transfer catalysis to synthesize complex molecules , and benzoyl chlorides can react with benzofurans to create ketones . These reactions demonstrate the versatility of benzyl and benzoyl chlorides in organic synthesis, which is relevant to understanding the potential reactions of 4-Benzyloxyphenylacetyl Chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyloxyphenylacetyl Chloride would be influenced by its functional groups. The presence of the acetyl chloride group suggests reactivity towards nucleophiles, while the benzyloxy group could affect the compound's solubility and stability. The papers do not directly provide data on the physical and chemical properties of 4-Benzyloxyphenylacetyl Chloride, but studies on similar compounds, such as the phase transfer catalysis using benzyl triethyl ammonium chloride , could offer indirect information on the behavior of benzyl and acyl chlorides in different environments.

Scientific Research Applications

Cellular Toxicity Studies

Research on benzalkonium chloride, a compound related to 4-Benzyloxyphenylacetyl Chloride, has shown its impact on human conjunctival cells. In a study by De Saint Jean et al. (1999), the effects of benzalkonium chloride on cell viability were explored, revealing that this compound can induce cell growth arrest and death at very low concentrations. This research is significant for understanding the in vitro toxicity of benzalkonium chloride and its potential implications for ocular surface disorders in patients using topical treatments containing this preservative (De Saint Jean et al., 1999).

Environmental Applications

A study by Brillas et al. (2003) focused on the degradation of 4-chlorophenoxyacetic acid, a chemical structurally similar to 4-Benzyloxyphenylacetyl Chloride, using peroxi-coagulation. This method involves an innovative treatment using an oxygen-diffusion cathode, which rapidly depollutes acidic solutions of the herbicide. The findings highlight the environmental relevance of such compounds in degrading pollutants in aqueous mediums (Brillas, Boye, & Dieng, 2003).

Synthesis of Peptides and Amino Acid Derivatives

In peptide synthesis, Barlos et al. (1988) demonstrated the application of polymer-bound trityl chloride, which shares functional group similarities with 4-Benzyloxyphenylacetyl Chloride, in the synthesis of amino acid derivatives and peptides. This study provides insight into the utility of such compounds in facilitating simple and high-yield syntheses in organic chemistry (Barlos, Gatos, Kallitsis, Papaioannou, & Sotiriou, 1988).

Chemical Synthesis and Catalysis

A novel catalyst involving 4-(Benzyloxy)benzyl chloride was developed by Habibi et al. (2018) for the synthesis of N-benzylated arylcyanamides. This catalyst demonstrates the potential of 4-Benzyloxyphenylacetyl Chloride derivatives in facilitating efficient chemical syntheses (Habibi, Heydari, & Faraji, 2018).

Safety And Hazards


  • Hazard Statements :

    • H314: Causes severe skin burns and eye damage.

    • H290: May be corrosive to metals.



  • Precautionary Measures :

    • P501: Dispose of contents/container at an approved waste disposal plant.

    • P260: Avoid breathing dusts or mists.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, clothing, eye protection, and face protection.

    • P406: Store in a corrosive-resistant container with a resistant inner liner.




Future Directions

Research on 4-Benzyloxyphenylacetyl Chloride could explore its applications in organic synthesis, drug development, and materials science. Investigating its reactivity with various nucleophiles and optimizing its synthetic routes would be valuable.


properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAGJMNAVUCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463466
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylacetyl Chloride

CAS RN

39188-62-0
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxyphenylacetyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In this example, 6.05 g of 4-benzyloxyphenylacetic acid obtained as in Example 1, is dissolved in 125 ml of thionyl chloride, and boiled for 4 hours. Excess thionyl chloride is distilled off under reduced pressure, and the residue is dried, whereby 4-benzyloxyphenylacetic acid chloride is obtained. The thus obtained product is then dissolved in 25 ml of anhydrous benzene, and the resulting solution is added dropwise to 8.3 g of triethyl phosphite in a nitrogen gas stream with stirring under ice cooling.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Tomita, H Yamaguchi - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
… Subsequently, by condensing with 4-benzyloxyphenylacetyl chloride (II), this was converted into the acid amide (III), mp 116, which was cyclized by the action of phosphoryl chloride in …
Number of citations: 8 www.jstage.jst.go.jp
M Tomita, K Nakaguchi, S Takagi - Yakugaku Zasshi, 1951 - jstage.jst.go.jp
Coclaurine1) is an alkaloid contained in Cocculus laurifolius, DC, that was discovered for the first time by H. Kondo and T. Kondo, and its chemical constitution was settled as (‡ T) as a …
Number of citations: 5 www.jstage.jst.go.jp
富田真雄, 中口孝平, 高木修造 - 薬学雑誌, 1951 - cir.nii.ac.jp
… The authors synthesized dl-coclaurine hydrochloride from β-(3-methoxy-4-benzyloxy)-phenylethylamine (III) and 4-benzyloxyphenylacetyl chloride (IV, R=-CH 2 C 6 H 5 ). Comparison …
Number of citations: 0 cir.nii.ac.jp
T KAMETANI, S TAKANO, F SASAKI… - Chemical and …, 1968 - jstage.jst.go.jp
… )phenacyloxy—4—methoxyphenethyl]—4~benzyloxyphenylacetamide (X) A solution of 2.1 g of NaOH in 80 ml of water and a solution of 10.3 g of 4—benzyloxyphenylacetyl chloride in …
Number of citations: 2 www.jstage.jst.go.jp
I Ntai, BO Bachmann - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
… Commercially available 4-benzyloxyphenylacetyl chloride (9) was reacted with triethyl phosphite in an Arbuzov type reaction to yield the corresponding α-keto phosphonate (not isolated…
Number of citations: 38 www.sciencedirect.com
VS Georgiev, NM Mollov - Phytochemistry, 1971 - Elsevier
The structure of the new bisbenzylisoquinoine alkaloid, thalfoetidine, was established by means of sodium in liquid ammonia cleavage of O-ethylthalfoetidine. The nonphenolic base of …
Number of citations: 5 www.sciencedirect.com
ME Neubert, IG Shenouda - Molecular Crystals and Liquid Crystals …, 1992 - Taylor & Francis
… ,O was removed and replaced with anhyd THF (100 ml) and the resulting solution added dropwise under N, within 30 min to a stirred solution of crude 4benzyloxyphenylacetyl chloride […
Number of citations: 4 www.tandfonline.com
JZ Ginos, FC Brown - Journal of Medicinal Chemistry, 1978 - ACS Publications
Despite marked structural differences, both Nn-propyl-lV-n-butyl-| 8-(3, 4-dihydroxyphenyl) ethylamme hydrochloride (2), a potential anti-Parkinson dopaminergic drug, and …
Number of citations: 15 pubs.acs.org
DAA Kidd, J Walker - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… After 30 min., a further similar quantity of triethylamine in chloroform and a solution of 4-benzyloxyphenylacetyl chloride (6-2 g.) in chloroform were added in portions alternately with …
Number of citations: 30 pubs.rsc.org
T Kamelani, K Kigasawa, M Hiiragi… - Journal of …, 1972 - Wiley Online Library
… of benzene was treated with 4-benzyloxyphenylacetyl chloride [prepared from 10 g. of 4-benzyloxphenylacetic acid] in 150 ml. of benzene in the presence of 100 ml. …
Number of citations: 2 onlinelibrary.wiley.com

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